6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
This compound belongs to the dihydropyrano[2,3-c]pyrazole class, characterized by a fused pyranopyrazole core substituted with amino, cyano, and aryl groups. Its structural uniqueness lies in the 4-(4-chlorophenyl) and 1-phenyl substituents, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-12-17-18(13-7-9-14(21)10-8-13)16(11-22)19(23)26-20(17)25(24-12)15-5-3-2-4-6-15/h2-10,18H,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQBOKWKTHPMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50316062 | |
| Record name | 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50316062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76973-35-8 | |
| Record name | 6-Amino-4-(4-chlorophenyl)-1,4-dihydro-3-methyl-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76973-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 299139 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076973358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC299139 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50316062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 76973-35-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's synthesis, biological activity, and specific case studies that highlight its efficacy against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of the compound is C20H15ClN4O, with a molecular weight of 362.81 g/mol. Its structure features a pyrano-pyrazole core, which is essential for its biological activity. The presence of the 4-chlorophenyl group is believed to enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-component reactions (MCR), where starting materials such as salicylaldehyde and malononitrile are reacted to form the desired pyrano-pyrazole derivatives. The synthetic strategy allows for the introduction of various substituents that can modulate biological activity .
Anticancer Properties
Several studies have evaluated the anticancer properties of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile against different cancer cell lines. The following table summarizes key findings regarding its cytotoxic activity:
| Cell Line | IC50 (nM) | Activity Description |
|---|---|---|
| HEPG2 (Liver Cancer) | 399 | Selective activity observed |
| DLDI (Colon Cancer) | 890 | Moderate cytotoxicity |
| NUGC (Gastric Cancer) | 60 | High potency against gastric cancer |
| MCF (Breast Cancer) | 580 | Less effective compared to other cell lines |
The compound demonstrated significant cytotoxicity across various cancer cell lines, with particularly low IC50 values indicating strong inhibitory effects on cell proliferation .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases associated with oncogenic signaling pathways. For example, a derivative of this compound was shown to inhibit AKT2/PKBβ, a kinase critical in glioma malignancy . This inhibition correlates with reduced tumor growth and enhanced apoptosis in cancer cells.
Case Studies
- Glioblastoma Inhibition : A study focused on glioblastoma cells revealed that a derivative of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile inhibited neurosphere formation in patient-derived glioma stem cells. This finding suggests potential for therapeutic applications in treating aggressive brain tumors .
- Selective Cytotoxicity : Research indicated that certain derivatives showed selective cytotoxicity towards cancer cells while sparing non-cancerous cells. This selectivity is crucial for developing safer cancer therapies .
Comparison with Similar Compounds
Substituent Variations on the 4-Aryl Group
The 4-aryl group significantly influences biological activity and physicochemical properties:
Key Insight : Chlorine at the para position balances lipophilicity and electronic effects, optimizing target binding. Methoxy or hydroxyl groups enhance solubility but reduce potency .
Modifications on the 1-Phenyl Group
The 1-phenyl group contributes to π-π stacking interactions in enzyme binding:
Key Insight : Para-substituted aryl groups at position 1 maximize binding, while ortho-substituents introduce steric hindrance .
Functional Group Additions
Derivatives with trifluoromethyl or sulfonamide groups show enhanced metabolic stability:
Key Insight : Electron-withdrawing groups (e.g., CF₃) enhance target affinity, while sulfonamides improve bioavailability .
Preparation Methods
Multi-Component Reaction in Aqueous Medium under Ultrasound Irradiation
A facile and eco-friendly approach involves a four-component reaction of hydrazine, ethyl 3-oxo-3-phenylpropanoate, aldehydes, and malononitrile in water without any catalyst, enhanced by ultrasound irradiation. This sonochemical-assisted synthesis accelerates the reaction and improves conversion compared to conventional methods.
- Reaction conditions:
- Solvent: Water
- Catalyst: None
- Activation: Ultrasound irradiation
- Advantages: Eco-friendly, catalyst-free, accelerated reaction
- Yields: Improved compared to traditional reflux methods
This method represents a green chemistry approach that minimizes hazardous solvents and catalysts, aligning with sustainable synthetic practices.
DABCO-Catalyzed Three-Component Reaction in Ethanol
A widely reported method for synthesizing N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles involves a three-component reaction of 4-chlorobenzaldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol.
- Reaction conditions:
- Solvent: Ethanol
- Catalyst: DABCO (basic, inexpensive, eco-friendly)
- Reaction time: ~30 minutes
- Temperature: Ambient to moderate heating
- Yield: Moderate to excellent yields reported
- Mechanism: Knoevenagel condensation followed by cyclization
This method provides an efficient route with good functional group tolerance and is suitable for the synthesis of various substituted derivatives.
Ionic Liquid Catalysis Using Acidic Bronsted Ionic Liquid [Et3NH][HSO4]
A novel green protocol employs the acidic Bronsted ionic liquid triethylammonium hydrogen sulfate ([Et3NH][HSO4]) as both catalyst and solvent for the one-pot synthesis of 6-amino-4-(substituted phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
- Reaction conditions:
- Catalyst/solvent: [Et3NH][HSO4] at 20 mol%
- Temperature: Room temperature
- Reaction time: 10–15 minutes
- Substrates: Aromatic benzaldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate
- Yield: Up to 94%
- Advantages: Mild conditions, rapid reaction, excellent yields, environmentally benign solvent system
This method avoids prolonged refluxing and uses a recyclable, non-toxic ionic liquid, enhancing sustainability and operational simplicity.
Ag/TiO2 Nano Thin Films Catalyzed Synthesis in Ethanol
An innovative catalytic system uses silver-doped titanium dioxide (Ag/TiO2) nano thin films as a heterogeneous catalyst for the synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
- Reaction conditions:
- Catalyst: Ag/TiO2 nano thin films
- Solvent: Ethanol
- Temperature: Room temperature
- Reaction time: Variable, generally short
- Yield: Good yields reported
- Advantages: Green, reusable catalyst, clean reaction profile, easy product isolation
Control experiments showed no significant reaction without the catalyst after 48 hours, confirming the catalyst’s essential role. This method is notable for its green credentials, combining mild conditions with efficient catalysis.
General Synthetic Scheme and Reaction Pathway
The typical synthetic route involves:
- Knoevenagel condensation: Aldehyde reacts with malononitrile to form an arylidene malononitrile intermediate.
- Michael addition: Hydrazine derivative or pyrazolone attacks the intermediate.
- Cyclization: Intramolecular cyclization occurs, forming the pyrano[2,3-c]pyrazole ring system.
- Tautomerization and aromatization: Final stabilization of the heterocyclic system.
Summary Table of Preparation Methods
| Method | Catalyst/Medium | Temperature | Reaction Time | Yield Range | Key Advantages |
|---|---|---|---|---|---|
| Ultrasound-assisted four-component (water) | None (ultrasound) | Ambient | Short | Improved vs. conventional | Catalyst-free, eco-friendly |
| DABCO-catalyzed three-component (ethanol) | DABCO (basic catalyst) | Ambient/moderate | ~30 min | Moderate to excellent | Inexpensive, efficient |
| Ionic liquid catalysis ([Et3NH][HSO4]) | Acidic Bronsted ionic liquid | Room temperature | 10–15 min | Up to 94% | Green solvent/catalyst, mild |
| Ag/TiO2 nano thin films catalysis (ethanol) | Ag/TiO2 nano thin films | Room temperature | Short | Good yields | Reusable nano catalyst, green |
Detailed Research Findings
- The ultrasound-assisted aqueous synthesis reduces reaction times and avoids harmful solvents, aligning with green chemistry principles.
- DABCO catalysis provides a cost-effective and environmentally benign alternative to metal catalysts, with ethanol as a green solvent.
- The use of acidic ionic liquids like [Et3NH][HSO4] as dual catalyst and solvent systems enables rapid synthesis at room temperature with excellent yields, minimizing energy consumption and waste generation.
- Ag/TiO2 nano thin films offer a heterogeneous catalytic system that is easily recoverable and reusable, facilitating sustainable synthesis with clean reaction profiles.
- Spectroscopic characterizations (1H-NMR, 13C-NMR, HRMS) confirm the structure and purity of the synthesized compounds across methods.
Q & A
Q. What are the common synthetic routes for 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
The compound is typically synthesized via multi-component reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, substituted aldehydes (e.g., 4-chlorobenzaldehyde), and malononitrile. Aqueous media with catalysts like tetra-n-butyl ammonium bromide (TBAB) or cetyltrimethylammonium chloride (CTACl) are employed to enhance reaction efficiency. For example, a mixture of hydrazine hydrate, ethyl acetoacetate, and aldehyde derivatives undergoes reflux in water, followed by recrystallization from ethanol to yield the product (70–94% yields) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3382 cm, CN stretch at ~2192 cm) .
- NMR (1H/13C) : Confirms substituent positions (e.g., aromatic protons at δ 7.1–8.2 ppm, pyran ring protons at δ 4.5–5.5 ppm) .
- UPLC-MS/ESI : Validates molecular weight (e.g., m/z 381 [M] for 4b derivatives) .
- Melting point analysis : Ensures purity (e.g., 219–220°C for 4a) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Strategies include:
- Green solvents : Water or ethanol reduces toxicity and simplifies purification .
- Catalyst screening : TBAB or CTACl enhances reaction rates and yields (10 mol% loading) .
- Temperature control : Reflux at 80°C for 1–2 hours balances reaction kinetics and byproduct formation .
- Real-time monitoring : TLC tracks reaction progress to prevent over-reaction .
Q. What in vitro/in vivo models are suitable for evaluating its biological activity (e.g., antihypertensive effects)?
- In vitro : Isolated rat aortic ring assays to assess vasorelaxation via calcium channel blockade, comparing efficacy to nifedipine .
- In vivo : Spontaneously hypertensive rat (SHR) models to measure blood pressure reduction post-administration (dose range: 1–10 mg/kg) .
- Mechanistic studies : Patch-clamp electrophysiology to confirm L-type calcium channel inhibition .
Q. How do structural modifications (e.g., substituents on the aryl group) influence bioactivity?
- Electron-withdrawing groups (e.g., 4-Cl, 4-NO) enhance antihypertensive activity by increasing electrophilicity and receptor binding .
- Hydrophobic substituents (e.g., 4-CH) improve membrane permeability, as seen in antibacterial assays against E. coli and S. aureus .
- Steric effects : Bulky groups (e.g., 3,4,5-trimethoxyphenyl) reduce activity due to hindered target interactions .
Q. How can contradictory data on substituent effects be resolved?
Conflicting results (e.g., variable yields or activities for similar substituents) may arise from:
- Solvent polarity : Polar solvents favor stabilization of charged intermediates, altering reaction pathways .
- Catalyst specificity : TBAB vs. CTACl may selectively stabilize certain transition states .
- Biological assay variability : Differences in cell lines or animal models (e.g., SHR vs. Wistar rats) impact reproducibility .
Q. What theoretical frameworks guide mechanistic studies of its calcium channel blockade?
- Docking simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding affinity to L-type calcium channel α1 subunits .
- QSAR analysis : Correlates substituent Hammett constants (σ) with vasorelaxation efficacy to derive predictive models .
- Kinetic studies : Patch-clamp data fit to Hill equations to quantify inhibition constants (K) .
Methodological Considerations
Q. How should researchers design studies to link synthesis and bioactivity data?
- Step 1 : Synthesize a library of derivatives with systematic substituent variations (e.g., para-Cl, meta-NO) .
- Step 2 : Characterize compounds using standardized protocols (e.g., IR, NMR, HPLC) .
- Step 3 : Screen bioactivity in tiered assays (e.g., in vitro → ex vivo → in vivo) to prioritize lead compounds .
- Step 4 : Apply multivariate statistics (e.g., PCA) to identify structure-activity relationships (SARs) .
Q. What strategies mitigate challenges in reproducing spectral data?
- Internal standards : Use deuterated solvents (e.g., DMSO-d) and tetramethylsilane (TMS) for NMR calibration .
- Cross-validation : Compare IR/UV spectra with computational predictions (e.g., DFT simulations) .
- Batch consistency : Control reaction parameters (e.g., stoichiometry, temperature) across syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
